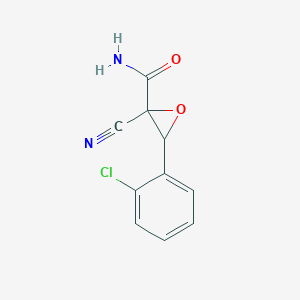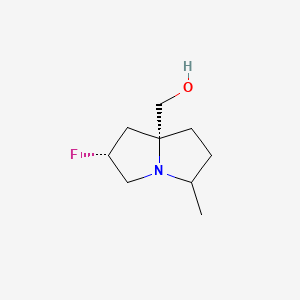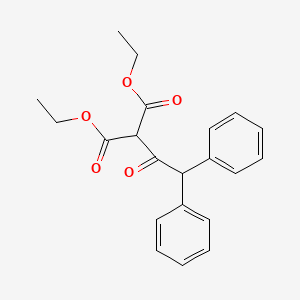
2-Fluorophenanthrene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluorophenanthrene-9,10-dione is a chemical compound belonging to the class of phenanthrenequinones It is characterized by the presence of a fluorine atom at the 2-position of the phenanthrene ring and two ketone groups at the 9 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenanthrene-9,10-dione typically involves the fluorination of phenanthrene-9,10-dione. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.
化学反应分析
Types of Reactions: 2-Fluorophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of higher quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
科学研究应用
2-Fluorophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 2-Fluorophenanthrene-9,10-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in electron transfer reactions. The quinone groups can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in biological systems. This property is being explored for its potential therapeutic applications, particularly in cancer treatment.
相似化合物的比较
Phenanthrene-9,10-dione: Lacks the fluorine atom, resulting in different reactivity and properties.
1,10-Phenanthroline-5,6-dione: Another quinone derivative with distinct redox properties.
Anthraquinone: A structurally related compound with widespread industrial applications.
Uniqueness: 2-Fluorophenanthrene-9,10-dione is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and potential applications. The fluorine atom increases the compound’s stability and electron-withdrawing capacity, making it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
1496-13-5 |
|---|---|
分子式 |
C14H7FO2 |
分子量 |
226.20 g/mol |
IUPAC 名称 |
2-fluorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7FO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H |
InChI 键 |
NYAVPORNTNZVOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-bis(3,5-diphenylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide](/img/structure/B14005682.png)


![2-Amino-3-carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydrofuran](/img/structure/B14005699.png)

![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)




